molecular formula C21H25N3O7S B13420922 N-(Methyl But-2-enoyl) Amoxicillin

N-(Methyl But-2-enoyl) Amoxicillin

Cat. No.: B13420922
M. Wt: 463.5 g/mol
InChI Key: LPOOTVRBCYQIEC-KDQSGVDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl But-2-enoyl) Amoxicillin typically involves the acylation of amoxicillin with methyl but-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous stirring to maintain uniform reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(Methyl But-2-enoyl) Amoxicillin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(Methyl But-2-enoyl) Amoxicillin has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Methyl But-2-enoyl) Amoxicillin involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Methyl But-2-enoyl) Amoxicillin is unique due to the presence of the methyl but-2-enoyl group, which may enhance its stability and effectiveness against certain resistant bacterial strains. This modification can potentially reduce the susceptibility to beta-lactamase enzymes produced by resistant bacteria .

Properties

Molecular Formula

C21H25N3O7S

Molecular Weight

463.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H25N3O7S/c1-10(9-13(26)31-4)22-14(11-5-7-12(25)8-6-11)17(27)23-15-18(28)24-16(20(29)30)21(2,3)32-19(15)24/h5-9,14-16,19,22,25H,1-4H3,(H,23,27)(H,29,30)/b10-9+/t14-,15-,16+,19-/m1/s1

InChI Key

LPOOTVRBCYQIEC-KDQSGVDQSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O

Origin of Product

United States

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